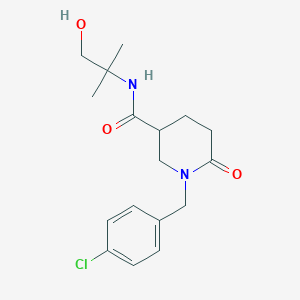![molecular formula C20H23N3O3 B6030684 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)
2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of nitrophenols. This compound has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Furthermore, this compound has also been studied for its potential use as an antibacterial and antifungal agent.
作用機序
The mechanism of action of 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been reported to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce a significant decrease in cell viability and an increase in apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in lab experiments is its high potency and selectivity towards cancer cells. This compound has also shown low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol. One of the directions is to further investigate its mechanism of action and identify the specific targets that are involved in its anticancer activity. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, this compound can be modified to enhance its solubility and bioavailability, which can improve its efficacy as a cancer therapy. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models.
In conclusion, this compound is a promising compound that has shown potential applications in various fields, particularly in cancer therapy. Its high potency and selectivity towards cancer cells make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
合成法
The synthesis of 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol involves the reaction of 2-nitrophenol with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
特性
IUPAC Name |
2-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20-9-8-18(15-19(20)23(25)26)16-22-13-11-21(12-14-22)10-4-7-17-5-2-1-3-6-17/h1-9,15,24H,10-14,16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHJXDHLGBIBD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![N,8-dimethyl-N-(2-phenylethyl)-3-[(3-propoxy-1-piperidinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6030620.png)
![5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6030625.png)
![3-chloro-N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6030627.png)
![2-[(2-chloro-5-methoxyphenyl)amino]-5-(1H-indol-3-ylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6030638.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B6030644.png)


![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B6030672.png)
![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B6030673.png)
![N-[4-(1-adamantyl)benzoyl]leucine](/img/structure/B6030675.png)
![N-ethyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6030689.png)